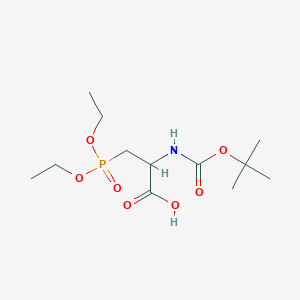
(E)-2-((2,2-Dibenzylhydrazono)methyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is an organic compound with the molecular formula C20H19N3. It is a hydrazone derivative formed by the condensation of N,N-dibenzylhydrazine and pyridine-2-carboxaldehyde.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine typically involves the condensation reaction between N,N-dibenzylhydrazine and pyridine-2-carboxaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, and the product is then purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where one of the benzyl groups is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine oxide, while reduction could produce N,N-dibenzylhydrazine derivatives .
Aplicaciones Científicas De Investigación
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine has several scientific research applications:
Coordination Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic and electronic properties.
Biological Studies: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with unique luminescent and electronic properties.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine involves its ability to coordinate with metal ions through the nitrogen atoms in the hydrazone and pyridine moieties. This coordination can alter the electronic properties of the metal center, making it useful in catalysis and other applications. The molecular targets and pathways involved depend on the specific metal complex formed and its intended application .
Comparación Con Compuestos Similares
Similar Compounds
- N,N’-bis(pyridin-2-ylmethylene)cyclohexane-1,4-diamine
- N,N’-bis(pyridin-2-ylmethylene)benzene-1,4-diamine
Uniqueness
N,N-Dibenzyl-N’-(pyridin-2-ylmethylene)hydrazine is unique due to its dibenzyl substitution, which can influence its coordination behavior and reactivity compared to other hydrazone derivatives. The presence of the benzyl groups can enhance the compound’s solubility and stability, making it more suitable for certain applications .
Propiedades
Fórmula molecular |
C20H19N3 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
N-benzyl-1-phenyl-N-[(Z)-pyridin-2-ylmethylideneamino]methanamine |
InChI |
InChI=1S/C20H19N3/c1-3-9-18(10-4-1)16-23(17-19-11-5-2-6-12-19)22-15-20-13-7-8-14-21-20/h1-15H,16-17H2/b22-15- |
Clave InChI |
IPXKRUCFNUYSKI-JCMHNJIXSA-N |
SMILES isomérico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)/N=C\C3=CC=CC=N3 |
SMILES canónico |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)N=CC3=CC=CC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B11926300.png)



![4-(Hydroxyimino)-2-methyl-3,4-dihydro-2H-thieno[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B11926331.png)









